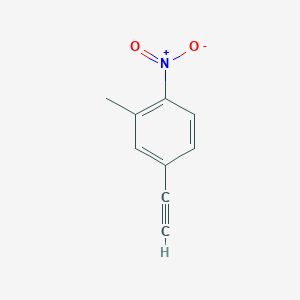

4-Ethynyl-2-methyl-1-nitrobenzene

説明

Structure

3D Structure

特性

IUPAC Name |

4-ethynyl-2-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRZVQMEJMEFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578447 | |

| Record name | 4-Ethynyl-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187869-73-4 | |

| Record name | 4-Ethynyl-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Ethynyl 2 Methyl 1 Nitrobenzene Analogues

Reactivity of the Ethynyl (B1212043) Moiety in Aromatic Systems

The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, readily participating in addition and cycloaddition reactions. Its reactivity in an aromatic system like 4-ethynyl-2-methyl-1-nitrobenzene is significantly influenced by the electronic effects of the other ring substituents.

Cycloaddition Reactions, including Azide-Alkyne Cycloaddition (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of modern organic synthesis. wikipedia.orgyoutube.com This reaction is particularly effective for terminal alkynes like the ethynyl group in 4-ethynyl-2-methyl-1-nitrobenzene. While the thermal reaction requires high temperatures and often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the development of metal-catalyzed variants has revolutionized its application. wikipedia.orgnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Often called "click chemistry," this reaction proceeds under mild conditions and is highly regioselective, exclusively producing the 1,4-disubstituted triazole. wikipedia.org The copper catalyst coordinates with the terminal alkyne, lowering the pKa of its terminal hydrogen and facilitating the reaction cycle. wikipedia.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : In contrast to CuAAC, ruthenium catalysis leads to the formation of the 1,5-disubstituted triazole. wikipedia.org This method is advantageous as it can also be used with internal alkynes, proceeding through a distinct ruthenacycle intermediate. wikipedia.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This metal-free click reaction utilizes strained cycloalkynes. While not directly applicable to the non-strained ethynyl group of the title compound, it is a significant type of azide-alkyne cycloaddition in bioconjugation. beilstein-journals.org

Nitrosoarene-Alkyne Cycloaddition : The ethynyl group can also undergo cycloaddition with nitrosoarenes. Thermal reactions between nitrosoarenes and alkynes can produce N-hydroxyindoles, which can be subsequently reduced to indoles. nih.gov The reaction is first-order in each reactant and its rate is influenced by the electronic nature of substituents on both the nitrosoarene and the arylalkyne. nih.gov

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Catalyst | Product Regioisomer | Key Features |

|---|---|---|---|

| Huisgen Cycloaddition | Thermal | Mixture of 1,4- and 1,5- | Requires elevated temperatures; low regioselectivity. wikipedia.orgnih.gov |

| CuAAC ("Click Chemistry") | Copper(I) | 1,4-disubstituted | High yield and regioselectivity; mild conditions. wikipedia.org |

| RuAAC | Ruthenium(II) | 1,5-disubstituted | Complements CuAAC; works for internal alkynes. wikipedia.org |

Nucleophilic Additions to the Alkyne Triple Bond

While carbon-carbon double and triple bonds typically undergo electrophilic addition, nucleophilic addition becomes possible when the alkyne is attached to a strong electron-withdrawing group. youtube.com In 4-ethynyl-2-methyl-1-nitrobenzene, the potent electron-withdrawing nitro group deactivates the aromatic ring but in doing so, renders the conjugated ethynyl group sufficiently electron-deficient to be attacked by nucleophiles. This reaction is analogous to a Michael addition.

The mechanism involves the attack of a nucleophile on the terminal carbon of the alkyne, generating a vinylic carbanion. This intermediate is stabilized by resonance involving the nitro group. Subsequent protonation yields the final addition product. A variety of nucleophiles can be employed, often requiring basic conditions to enhance nucleophilicity, especially for neutral nucleophiles like alcohols or amines. youtube.com

Table 2: Examples of Nucleophilic Addition to Activated Alkynes

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R₂NH | Enamine |

| Alkoxide | RO⁻ (from ROH + base) | Vinyl ether |

| Thiolate | RS⁻ (from RSH + base) | Vinyl sulfide |

| Cyanide | NaCN | Cinnamonitrile derivative |

Reactivity of the Nitro Group on the Aromatic Ring

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence profoundly influences the reactivity of the aromatic ring. It is also readily transformed into other functional groups, most notably amines.

Catalytic Reduction Chemistry of Nitroarenes

The reduction of aromatic nitro compounds to primary amines (anilines) is a fundamental and widely used transformation in organic synthesis. masterorganicchemistry.comsci-hub.st This conversion dramatically alters the electronic properties of the molecule, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho, para-directing amino group. masterorganicchemistry.com A variety of methods are available for this reduction, with catalytic hydrogenation and the use of dissolving metals being the most common. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation : This is often the method of choice, utilizing hydrogen gas and a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is highly effective, though it can also reduce other functional groups. commonorganicchemistry.com Raney nickel is another common catalyst, particularly useful when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com Platinum-based catalysts are also highly efficient. lboro.ac.uk

Metal/Acid Reductions : The use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl), is a classic and reliable method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com These reactions are often chemoselective, leaving other reducible groups like carbonyls or esters intact. organic-chemistry.org

The mechanism of catalytic reduction on a platinum surface has been studied and is proposed to proceed through a stepwise pathway involving nitrosobenzene and N-phenylhydroxylamine intermediates before yielding the final aniline product. lboro.ac.uk

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Method | Reagents | Advantages | Potential Drawbacks |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | High efficiency, clean reaction. commonorganicchemistry.com | Can reduce other functional groups (e.g., C=C, C≡C). commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Raney Ni | Effective, less prone to cause dehalogenation than Pd/C. commonorganicchemistry.com | |

| Metal in Acid | Fe, HCl | High chemoselectivity, inexpensive. masterorganicchemistry.comorganic-chemistry.org | Requires stoichiometric metal and acidic workup. youtube.com |

| Metal in Acid | SnCl₂, HCl | Mild conditions, good for sensitive substrates. commonorganicchemistry.com | Tin waste products. |

Influence of the Nitro Group as an Electron-Withdrawing Substituent on Aromatic Ring Reactivity

The nitro group exerts a strong electron-withdrawing influence through both the inductive effect and the resonance effect. numberanalytics.comlibretexts.org

Inductive Effect : The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond. libretexts.org

Resonance Effect : The nitro group can delocalize pi-electrons from the aromatic ring onto its oxygen atoms, creating a positive charge within the ring, particularly at the ortho and para positions. libretexts.orgyoutube.com

This combined electron withdrawal has two major consequences:

Deactivation towards Electrophilic Aromatic Substitution (EAS) : By reducing the electron density of the benzene (B151609) ring, the nitro group makes it a much weaker nucleophile. numberanalytics.commsu.edu This deactivates the ring, meaning that reactions like nitration, halogenation, or Friedel-Crafts alkylation require harsher conditions and proceed much more slowly compared to benzene itself. wikipedia.org

Activation towards Nucleophilic Aromatic Substitution (SNAr) : Conversely, the strong electron withdrawal stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic aromatic substitution. youtube.comlibretexts.org If a good leaving group (like a halogen) is present at the ortho or para position relative to the nitro group, SNAr reactions can occur readily. The negative charge of the intermediate can be delocalized onto the electronegative oxygen atoms of the nitro group, providing significant stabilization. libretexts.orgyoutube.com

Directed Reactivity and Regioselectivity in Substituted Benzenes

When an electrophilic aromatic substitution (EAS) reaction is performed on a substituted benzene ring, the existing substituents determine the position of the incoming electrophile. lumenlearning.comwikipedia.org This phenomenon, known as the directing effect, is governed by the ability of the substituents to stabilize the charged intermediate (arenium ion) formed during the reaction. fiveable.meyoutube.com

In 4-ethynyl-2-methyl-1-nitrobenzene, three different substituents influence the regioselectivity:

Nitro Group (-NO₂) : As a powerful electron-withdrawing group, it is a strong deactivator and a meta-director . youtube.comnumberanalytics.comorganicchemistrytutor.com It directs incoming electrophiles to the position meta to itself because this avoids placing the positive charge of the arenium ion on the carbon directly attached to the electron-withdrawing group. youtube.com

Methyl Group (-CH₃) : As an electron-donating group (via induction and hyperconjugation), it is an activator and an ortho, para-director . youtube.comlibretexts.org It stabilizes the arenium ion when attack occurs at the ortho and para positions.

Ethynyl Group (-C≡CH) : This group is considered to be a deactivator due to the sp-hybridized carbons being more electronegative than sp²-hybridized carbons. It acts as a meta-director .

The positions on the ring are numbered C1-NO₂, C2-CH₃, C3-H, C4-C≡CH, C5-H, and C6-H. The directing effects are as follows:

The nitro group at C1 directs to C3 and C5.

The methyl group at C2 directs to C4 (blocked), and C6.

The ethynyl group at C4 directs to C2 (blocked) and C6.

Considering these influences, the most likely position for electrophilic attack is C5 . The powerful meta-directing effect of the nitro group strongly favors this position. Attack at C6 is also possible, being directed by both the methyl and ethynyl groups. However, the deactivating nature of the nitro group typically dominates the directing effects in polysubstituted benzenes. Attack at C3 is sterically hindered by the adjacent methyl group at C2. Therefore, nitration or halogenation of 4-ethynyl-2-methyl-1-nitrobenzene would be expected to yield the 1,5-disubstituted product as the major isomer.

Table 4: Summary of Substituent Directing Effects for Electrophilic Aromatic Substitution

| Substituent on Ring | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| -NO₂ (at C1) | Strong Electron-Withdrawing (Resonance & Induction) | Strong Deactivator | Meta (to C3, C5) youtube.com |

| -CH₃ (at C2) | Electron-Donating (Induction & Hyperconjugation) | Activator | Ortho, Para (to C4, C6) libretexts.org |

| -C≡CH (at C4) | Weak Electron-Withdrawing (Induction) | Weak Deactivator | Meta (to C2, C6) |

Ortho-Methyl Group Influence on Reaction Pathways and Stereochemical Outcomes

The presence of a methyl group at the ortho position relative to the nitro group in the 4-ethynyl-2-methyl-1-nitrobenzene framework has a significant directing influence on the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. The methyl group is an activating group and is known to be ortho-para directing. youtube.comchemguide.co.uk This means it increases the electron density at the positions ortho and para to itself, making them more susceptible to attack by electrophiles.

In the case of 4-ethynyl-2-methyl-1-nitrobenzene, the positions on the ring are numbered starting from the carbon bearing the nitro group as position 1. The methyl group is at position 2, and the ethynyl group is at position 4. The methyl group at position 2 directs incoming electrophiles to its ortho position (position 3) and its para position (position 5). Concurrently, the strongly deactivating and meta-directing nitro group at position 1 directs incoming groups to the meta positions (positions 3 and 5). youtube.comchemguide.co.uk The ethynyl group at position 4 is also considered a deactivating, meta-directing group. Therefore, the directing effects of all three substituents converge, enhancing the reactivity of positions 3 and 5 towards electrophiles.

The methyl group exerts its influence through a positive inductive effect, donating electron density to the ring and stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during electrophilic attack. youtube.com This stabilization is most effective when the attack occurs at the positions ortho or para to the methyl group. This electronic donation helps to lower the activation energy for substitution at these positions compared to others on the ring.

In reactions involving the nitro group itself, such as the iron-catalyzed intramolecular nitroso ene reaction, the ortho-substituent can play a crucial role. nih.gov While the specific influence of an ortho-methyl group on the stereochemical outcome of reactions involving the ethynyl or nitro groups is complex and depends on the specific reaction conditions and reagents, its electronic and steric presence is a key factor in determining the regioselectivity of aromatic substitution reactions.

Substituent Effects on Aromatic Reactivity Profiles

The reactivity of the aromatic ring in 4-ethynyl-2-methyl-1-nitrobenzene is a composite of the electronic effects of its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, deactivating the benzene ring towards electrophilic substitution by decreasing its electron density. youtube.com Conversely, the methyl group (-CH₃) is an electron-donating group, which activates the ring. The ethynyl group (-C≡CH) is generally considered to be a deactivating group, withdrawing electron density from the ring.

The electrophilic activity of substituted nitroarenes can be quantitatively assessed. Studies using vicarious nucleophilic substitution (VNS) of hydrogen have determined the relative activities of various substituted nitroarenes compared to nitrobenzene. nih.gov These studies provide a framework for understanding how substituents modulate the electrophilicity of the nitroaromatic system.

Table 1: Influence of Substituents on the Aromatic Reactivity of Nitrobenzene Analogues

| Substituent | Position Relative to Nitro Group | Electronic Effect | Influence on Electrophilic Substitution |

| -CH₃ | Ortho | Electron-donating (+I) | Activating, Ortho-Para directing |

| -NO₂ | - | Electron-withdrawing (-I, -M) | Deactivating, Meta directing |

| -C≡CH | Para | Electron-withdrawing | Deactivating, Meta directing |

Catalysis in Transformations Involving Ethynyl Nitrobenzenes

Catalysis is pivotal for achieving efficient and selective transformations of ethynyl nitrobenzenes, enabling reactions such as cross-coupling at the aromatic ring and reduction of the nitro group, which are otherwise challenging.

Transition Metal Catalysis in Cross-Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds using nitroarenes as electrophilic partners, offering an alternative to more common aryl halides. rhhz.netresearchgate.net Nitroarenes like 4-ethynyl-2-methyl-1-nitrobenzene are of interest due to their wide availability and lower toxicity compared to some halogenated counterparts. rhhz.netresearchgate.net

A key reaction for ethynyl-substituted arenes is the Sonogashira coupling. In 2020, a palladium-catalyzed denitrative Sonogashira coupling between nitroarenes and terminal alkynes was developed. acs.org This methodology allows for the direct coupling of an alkyne at the position of the nitro group. The reaction typically employs a palladium source, such as Pd(en)(NO₃)₂, and a suitable phosphine ligand like BrettPhos. acs.org

The general mechanism for such cross-coupling reactions involves the oxidative addition of the transition metal catalyst (e.g., Pd(0)) to the carbon-nitro (C-NO₂) bond of the nitroarene. rhhz.net This is a critical and often challenging step. Following oxidative addition, a transmetalation step with a nucleophilic partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) occurs, followed by reductive elimination to yield the final product and regenerate the active catalyst. rhhz.netacs.org Rhodium has also been reported to catalyze the coupling of nitroarenes with arylboronic acids. rhhz.net

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions of Nitroarenes

| Reaction Type | Catalyst System | Nucleophile | Bond Formed | Ref. |

| Suzuki-Miyaura | Pd(acac)₂ / BrettPhos | Phenylboronic acid | C-C | rhhz.net |

| Sonogashira (denitrative) | Pd(en)(NO₃)₂ / BrettPhos | Terminal alkyne | C-C | acs.org |

| Buchwald-Hartwig Amination | Pd-complex / BrettPhos | Amine | C-N | researchgate.net |

| C-O Coupling | RhCl(PPh₃)₃ | Arylboronic acid / H₂O | C-O | acs.org |

Heterogeneous and Homogeneous Catalytic Reduction of Nitro Functions

The reduction of the nitro group to an amino group is one of the most fundamental transformations of nitroaromatics, providing access to anilines, which are crucial building blocks in chemical synthesis. This reduction can be achieved using both heterogeneous and homogeneous catalytic systems.

Heterogeneous Catalysis: Heterogeneous catalysts are widely used for the reduction of nitroarenes due to their high efficiency and ease of separation from the reaction mixture. The classic method involves catalytic hydrogenation using hydrogen gas with a noble metal catalyst, such as palladium on carbon (Pd/C). Other supported metal nanoparticles, such as gold (Au) or heterogenized cobalt oxide catalysts, have also been shown to be effective for nitroarene reduction, often using reducing agents like sodium borohydride (NaBH₄) or hydrosilanes. nih.govnih.gov

Homogeneous Catalysis: Homogeneous catalysts offer advantages in terms of selectivity and mechanistic understanding. Iron complexes have been developed for the catalytic reduction of nitroarenes. nih.gov For instance, an iron-catalyzed intramolecular reductive nitroso ene reaction of 2-substituted nitroarenes uses phenylsilane as a terminal reductant. nih.gov Mechanistic studies of this system revealed that the reaction proceeds through a nitrosoarene intermediate and that the turnover-limiting step is the hydride transfer from an iron hydride to the coordinated nitroarene. nih.gov Another common method involves the use of metals like tin (Sn) in the presence of concentrated hydrochloric acid. youtube.com

The choice between heterogeneous and homogeneous catalysis depends on the desired selectivity, substrate scope, and practical considerations of the synthetic process. Both approaches are effective for the reduction of the nitro group in ethynyl nitrobenzene analogues, converting them into the corresponding ethynyl anilines.

Computational and Spectroscopic Elucidation of Electronic Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for probing the electronic environment of nitroaromatic systems. They offer insights into electron density distribution, molecular orbital energies, and conformational stability.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of nitroaromatic compounds. scirp.orgresearchgate.net Studies on related molecules, such as nitrobenzene and its derivatives, provide a framework for understanding 4-ethynyl-2-methyl-1-nitrobenzene. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or cc-pVTZ, are employed to determine optimized geometries, vibrational frequencies, and electronic properties. scirp.orgresearchgate.netresearchgate.net

For nitroaromatic systems, the nitro group acts as a strong electron-withdrawing group, significantly influencing the electron distribution within the benzene (B151609) ring. rsc.org DFT calculations show that this withdrawal leads to a decrease in electron density, particularly at the ortho and para positions relative to the nitro group. rsc.orglibretexts.org In the case of 4-ethynyl-2-methyl-1-nitrobenzene, the presence of the electron-donating methyl group at the ortho position and the ethynyl (B1212043) group at the para position modulates this effect. The interaction energy for the C-N bond formation in nitrobenzene has been calculated to be approximately -74.1 kcal mol⁻¹, with significant contributions from Pauli repulsion and orbital interactions. rsc.org These computational approaches are crucial for predicting regioselectivity in reactions like electrophilic aromatic substitution, where the interplay of activating and deactivating groups determines the outcome. researchgate.net

Table 1: Representative DFT Calculation Parameters for Nitroaromatic Systems

| Parameter | Typical Value/Method | Reference |

| Functional | B3LYP, MP2 | scirp.orgresearchgate.netresearchgate.net |

| Basis Set | 6-311G(d,p), cc-pVTZ, aug-cc-pVTZ | scirp.orgresearchgate.net |

| Focus of Study | Geometry Optimization, Vibrational Frequencies, Electronic Properties | scirp.orgresearchgate.netresearchgate.net |

| Key Finding | Nitro group is strongly deactivating, affecting ortho/para positions. | rsc.orglibretexts.org |

This table presents typical parameters used in DFT studies of nitroaromatic compounds, providing a basis for understanding the computational approach to analyzing 4-Ethynyl-2-methyl-1-nitrobenzene.

Spin density distribution becomes relevant when considering radical ions of the molecule, which can be intermediates in certain reaction mechanisms. mdpi.com Theoretical studies on the radical cation of nitrobenzene show that the spin density is distributed across the molecule. researchgate.net For electrophilic nitration reactions, it has been debated whether the mechanism is driven by a single electron transfer (SET) forming a radical pair or by a polar mechanism. mdpi.comresearchgate.net Computational analyses of the Mulliken atomic spin densities can help elucidate the most favorable reaction pathways by identifying the sites most susceptible to radical or electrophilic attack. researchgate.net

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural verification and analysis of synthesized compounds like 4-ethynyl-2-methyl-1-nitrobenzene. NMR, UV/Vis, and IR spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the molecular structure. While specific spectra for 4-ethynyl-2-methyl-1-nitrobenzene are not widely published, the expected chemical shifts can be predicted based on data from analogous compounds and the known effects of the substituents.

¹H NMR: The aromatic region would display signals for the three protons on the benzene ring. The strong electron-withdrawing nitro group deshields the adjacent protons. In nitrobenzene, ortho protons (H2/H6) appear around 8.25 ppm, the para proton (H4) at 7.71 ppm, and meta protons (H3/H5) at 7.56 ppm. stackexchange.com For 4-ethynyl-2-methyl-1-nitrobenzene, the protons would be influenced by the nitro, methyl, and ethynyl groups, leading to distinct signals. The methyl group protons would appear as a singlet in the typical alkyl region (~2.5 ppm), and the terminal alkyne proton would have a characteristic shift around 3.0-3.5 ppm.

¹³C NMR: The carbon signals are also predictably influenced by the substituents. In nitrobenzene, the ipso-carbon (C1, attached to NO₂) is significantly shifted downfield to ~148 ppm. libretexts.org The ethynyl carbons would appear in the 70-90 ppm range.

NMR is also a powerful technique for monitoring chemical reactions in real-time, allowing for the determination of reaction kinetics and the identification of intermediates. news-medical.netbeilstein-journals.orgrsc.org Flow NMR setups, in particular, enable continuous analysis of a reaction mixture as it proceeds. beilstein-journals.orgresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for 4-Ethynyl-2-methyl-1-nitrobenzene based on Analogous Structures

| Protons | Predicted Chemical Shift (ppm) | Rationale/Comparison Compound | Reference |

| Aromatic-H | 7.5 - 8.2 | Deshielding by NO₂ group, influenced by CH₃ and C≡CH. (Nitrobenzene: 7.5-8.3 ppm) | libretexts.orgstackexchange.com |

| Methyl-H | ~2.5 | Typical range for Ar-CH₃. (o-Nitrotoluene: ~2.6 ppm) | |

| Ethynyl-H | ~3.3 | Typical range for terminal alkyne proton. (1-Ethynyl-4-nitrobenzene: ~3.6 ppm) |

This table provides estimated proton NMR chemical shifts for the target molecule based on established data for similar compounds. The exact values would require experimental verification.

UV/Vis spectroscopy probes the electronic transitions within a molecule. Nitroaromatic compounds typically exhibit distinct absorption bands. uwosh.edu For instance, nitrobenzene displays a strong absorption around 250 nm, which is ascribed to a π→π* transition involving the nitro group and the benzene ring, and a weaker n→π* transition at longer wavelengths. uwosh.eduresearchgate.net The addition of substituents alters the wavelengths and intensities of these absorptions.

For 4-ethynyl-2-methyl-1-nitrobenzene, conjugation of the ethynyl group with the nitrobenzene system would be expected to cause a bathochromic (red) shift in the π→π* transition compared to nitrobenzene itself. This is because extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The presence of the methyl group would have a smaller, likely red-shifting, effect. The study of these electronic transitions is key to understanding the photophysical properties of the molecule, which is relevant for applications in materials science, such as fluorescent sensors. researchgate.net

Table 3: Typical UV/Vis Absorption Maxima (λmax) for Nitroaromatic Compounds

| Compound | λmax (nm) | Transition Type | Solvent | Reference |

| Nitrobenzene | ~250-260 | π→π | Various | uwosh.eduresearchgate.net |

| Nitrobenzaldehydes | ~250, ~300, ~350 | π→π, π→π, n→π | Cyclohexane | researchgate.net |

| 1-Ethynyl-4-nitrobenzene | 283 | π→π* | Not Specified |

This table summarizes characteristic UV/Vis absorption data for related nitroaromatic compounds, indicating the electronic transitions responsible.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 4-ethynyl-2-methyl-1-nitrobenzene would be expected to show absorptions corresponding to each of its constituent parts.

Nitro Group (NO₂): This group gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically in the 1500–1570 cm⁻¹ region and a symmetric stretch in the 1300–1370 cm⁻¹ region. uwosh.eduutdallas.edu

Ethynyl Group (C≡C-H): A sharp, weak to medium absorption for the C≡C stretch is expected around 2100–2140 cm⁻¹. The terminal C-H bond of the alkyne shows a strong, sharp stretching band near 3300 cm⁻¹. nist.gov

Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations appear in the 1450–1600 cm⁻¹ region. Aromatic C-H stretching occurs above 3000 cm⁻¹. scirp.org

Methyl Group (C-H): Alkyl C-H stretching vibrations are found just below 3000 cm⁻¹.

The gas-phase IR spectrum of the related compound 1-ethynyl-4-nitrobenzene shows prominent peaks for the nitro group stretches (~1520 and 1345 cm⁻¹), the alkyne C-H stretch (~3300 cm⁻¹), and the alkyne C≡C stretch (~2100 cm⁻¹), confirming these expected ranges. nist.gov

Table 4: Characteristic IR Absorption Frequencies for Functional Groups in 4-Ethynyl-2-methyl-1-nitrobenzene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| **Nitro (Ar-NO₂) ** | Asymmetric Stretch | 1500 - 1570 | uwosh.eduutdallas.edu |

| Symmetric Stretch | 1300 - 1370 | uwosh.eduutdallas.edu | |

| Alkyne (-C≡C-H) | C-H Stretch | ~3300 | nist.gov |

| C≡C Stretch | 2100 - 2140 | nist.gov | |

| Aromatic Ring | C-H Stretch | >3000 | scirp.org |

| C=C Stretch | 1450 - 1600 | scirp.org | |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 |

This table details the expected infrared absorption frequencies for the key functional groups within the target molecule, based on established spectroscopic data.

Spectroelectrochemistry for Redox Process Characterization

Spectroelectrochemistry is a powerful technique that combines electrochemical methods with spectroscopy to identify and characterize electrochemically generated species. In the context of 4-Ethynyl-2-methyl-1-nitrobenzene, this would involve applying a potential to a solution of the compound and simultaneously monitoring the changes in its UV-Vis, IR, or other spectra. This allows for the direct observation of the formation of radical anions or other intermediates during the redox process.

Unfortunately, a thorough search of scientific databases reveals no specific spectroelectrochemical studies have been published for 4-Ethynyl-2-methyl-1-nitrobenzene. Research on analogous compounds, such as nitrobenzene and its derivatives, suggests that the initial step in the electrochemical reduction is the formation of a nitro radical anion. The stability and subsequent reaction pathways of this radical anion are highly dependent on the solvent, the electrode material, and the nature of other substituents on the aromatic ring.

For 4-Ethynyl-2-methyl-1-nitrobenzene, it can be hypothesized that the electron-withdrawing nitro group would be the primary site of reduction. The presence of the ethynyl and methyl groups would modulate the electron density on the benzene ring, thereby influencing the reduction potential and the electronic structure of the resulting radical anion. Spectroelectrochemical experiments would be invaluable in confirming the formation of this radical anion and identifying any subsequent chemical reactions, such as dimerization or further reduction.

Hypothetical Spectroelectrochemical Data for 4-Ethynyl-2-methyl-1-nitrobenzene:

| Redox State | Hypothesized λmax (nm) | Hypothesized Vibrational Frequency Changes (cm⁻¹) |

| Neutral Species | ~280-320 | ν(C≡C) ~2100-2150, νas(NO₂) ~1520-1560, νs(NO₂) ~1340-1360 |

| Radical Anion | Shift to longer wavelengths (>400) | Decrease in ν(NO₂) frequencies due to N-O bond weakening |

This table is purely hypothetical and intended to illustrate the type of data that would be obtained from spectroelectrochemical experiments. Actual values would need to be determined experimentally.

Mechanistic Insights from Integrated Spectroscopic and Computational Studies

The combination of spectroscopic techniques with computational chemistry provides a powerful approach to elucidating reaction mechanisms. In the case of 4-Ethynyl-2-methyl-1-nitrobenzene, this integrated approach would be crucial for understanding the intricacies of its electronic structure and reactivity.

Computational methods, such as Density Functional Theory (DFT), could be employed to calculate the molecule's optimized geometry, frontier molecular orbital (HOMO-LUMO) energies, and electron density distribution. These calculations would provide a theoretical framework for interpreting spectroscopic data. For instance, the calculated electronic transitions could be correlated with the absorption bands observed in the UV-Vis spectrum.

Similarly, time-dependent DFT (TD-DFT) calculations could predict the electronic spectra of transient species, such as the radical anion, which could then be compared with experimental data from spectroelectrochemistry. This would allow for a definitive assignment of the observed spectral features to specific molecular structures and electronic states.

Furthermore, computational modeling can be used to map out the potential energy surface for various reaction pathways, such as the reduction of the nitro group. This would help in identifying the most likely intermediates and transition states, providing a detailed, step-by-step picture of the reaction mechanism.

While no such integrated studies have been performed on 4-Ethynyl-2-methyl-1-nitrobenzene, research on related nitroaromatic compounds has successfully used this approach to understand their reduction mechanisms, which often involve complex multi-step electron and proton transfers. The insights gained from these studies could serve as a valuable starting point for future investigations into the specific reactivity of 4-Ethynyl-2-methyl-1-nitrobenzene.

Derivatives of 4 Ethynyl 2 Methyl 1 Nitrobenzene and Their Research Utility in Advanced Materials and Supramolecular Assemblies

Design and Synthesis of π-Conjugated Systems for Optoelectronic Research

The development of π-conjugated organic materials is a cornerstone of modern electronics, finding use in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). ucm.esmdpi.com The discrete, well-defined structures of small molecules and oligomers, which can be synthesized with high purity, offer significant advantages over polydisperse polymers, avoiding the batch-to-batch variations that can occur in polymer synthesis. mdpi.com Derivatives of 4-ethynyl-2-methyl-1-nitrobenzene are valuable components in this field, primarily due to the electron-withdrawing nature of the nitrobenzene core and the synthetic versatility of the ethynyl (B1212043) group.

The ethynyl group on the 4-ethynyl-2-methyl-1-nitrobenzene scaffold is a prime functional handle for incorporation into larger π-conjugated systems, such as oligomers and polymers, through well-established cross-coupling reactions like the Sonogashira and Suzuki reactions. rsc.orgnih.gov These reactions allow for the systematic extension of the conjugated path, a critical factor in tuning the material's electronic properties.

Monodisperse π-conjugated oligomers are often synthesized as model compounds to establish clear structure-property relationships, which can then be extrapolated to their polymer analogues. ucm.es For instance, synthesizing a series of oligomers (e.g., trimer, pentamer, heptamer) allows researchers to study how properties like absorption/emission wavelengths and the HOMO-LUMO energy gap change with increasing conjugation length. rsc.org

A powerful strategy in designing functional organic materials is the creation of donor-acceptor (D-A) systems. In these molecules, an electron-donating (donor) unit is covalently linked to an electron-accepting (acceptor) unit through a π-conjugated bridge. rsc.org The 4-ethynyl-2-methyl-1-nitrobenzene moiety is an excellent acceptor component due to the strong electron-withdrawing capability of the nitro group.

When paired with a suitable electron donor (e.g., triphenylamine, carbazole, phenothiazine), the resulting D-A molecule can exhibit unique photophysical phenomena. researchgate.netrsc.org Upon photoexcitation, an electron can move from the highest occupied molecular orbital (HOMO), primarily located on the donor, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. This process is known as intramolecular charge transfer (ICT). rsc.org

Key features of such D-A systems include:

Solvatochromism : The energy of the ICT state is highly sensitive to the polarity of the surrounding medium. This results in a pronounced shift in the fluorescence emission color as the solvent polarity changes, a property known as solvatochromism. rsc.org

Aggregation-Induced Emission (AIE) : Many D-A molecules have a twisted, non-planar structure. rsc.org While they may be weakly fluorescent in solution, restricting their intramolecular rotations in the aggregated or solid state can block non-radiative decay pathways, leading to a dramatic enhancement of fluorescence. This AIE effect is highly desirable for applications in solid-state lighting and sensing. nih.govresearchgate.netrsc.org

Tunable Emission : By carefully selecting the donor and acceptor units, the energy of the ICT state, and thus the color of the emitted light, can be finely tuned across the visible spectrum. researchgate.net

The synthesis of these D-A molecules typically involves coupling the 4-ethynyl-2-methyl-1-nitrobenzene unit (the acceptor) with a bromo- or iodo-functionalized donor molecule via a Sonogashira cross-coupling reaction. rsc.org

| Acceptor Moiety | Example Donor Moiety | Linkage Type | Expected Photophysical Property |

|---|---|---|---|

| 4-Ethynyl-2-methyl-1-nitrobenzene | Triphenylamine | Ethynyl Bridge | Strong Intramolecular Charge Transfer (ICT), potential for solvatochromism. |

| 4-Ethynyl-2-methyl-1-nitrobenzene | Carbazole | Ethynyl Bridge | High thermal stability, deep-blue to green emission depending on substitution. |

| 4-Ethynyl-2-methyl-1-nitrobenzene | Phenothiazine | Ethynyl Bridge | Potential for Aggregation-Induced Emission (AIE) due to non-planar donor structure. rsc.org |

| 4-Ethynyl-2-methyl-1-nitrobenzene | Pyrene | Ethynyl Bridge | Strong absorption in the visible region, potential for red-shifted emission. nih.gov |

Supramolecular Chemistry and Crystal Engineering Applications

Supramolecular chemistry focuses on systems composed of molecules held together by non-covalent interactions. nih.gov The specific functional groups on 4-ethynyl-2-methyl-1-nitrobenzene make its derivatives excellent candidates for crystal engineering, where the goal is to design and control the assembly of molecules into predictable solid-state architectures.

Covalent Organic Frameworks (COFs) are a class of porous, crystalline materials built from organic molecules linked by strong covalent bonds. semanticscholar.orgresearchgate.net They are noted for their low densities, high surface areas, and tunable structures. semanticscholar.org A related class of materials, noncovalent organic frameworks (nCOFs), relies on directional, non-covalent interactions like hydrogen bonding and π-π stacking to form ordered, porous structures.

Derivatives of 4-ethynyl-2-methyl-1-nitrobenzene are promising building blocks for nCOFs. The molecule possesses several features that can direct its assembly:

The nitro group is a strong hydrogen bond acceptor.

The ethynyl C-H group is a weak hydrogen bond donor.

The electron-deficient aromatic ring can participate in specific π-π stacking interactions.

By leveraging these interactions, it is possible to design derivatives that self-assemble into stable, crystalline frameworks. The advantage of the non-covalent approach is that it can allow for self-healing and responsive materials, as the weaker bonds can be formed and broken under specific conditions.

The solid-state packing of organic molecules is governed by a subtle balance of various weak intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the properties of materials. In crystals of 4-ethynyl-2-methyl-1-nitrobenzene derivatives, several key interactions are expected to dominate the packing arrangement.

C-H···O Hydrogen Bonds : The insertion of nitro groups into a benzene (B151609) ring facilitates the formation of C-H···O hydrogen bonds, which are stronger than the C-H···π interactions often found in unsubstituted benzene. rsc.orgresearchgate.net In nitro-substituted phenylacetylenes, the intermolecular interactions are often dominated by hydrogen bonds between the terminal alkyne C-H group and the oxygen atoms of the nitro group. missouristate.edu Arene and methyl C-H groups can also act as donors to the nitro oxygen acceptors. rsc.orgmissouristate.edu

π-π Stacking Interactions : The nitro group polarizes the aromatic ring, making it electron-deficient. This promotes stacking interactions with other aromatic rings, which become a primary structural motif in the crystals of many nitro-substituted benzenes. rsc.org The crystal structure of the related compound 1-chloro-2-methyl-4-nitrobenzene is stabilized by π-π contacts between adjacent rings. researchgate.netmdpi.com

Other Interactions : In halogenated derivatives, close contacts like Cl···O can also contribute significantly to the stability of the crystal lattice. researchgate.net

The dihedral angle between the nitro group and the plane of the benzene ring is sensitive to the chemical environment, particularly the presence of ortho substituents, which can influence the planarity of the molecule and the nature of the intermolecular packing. researchgate.net

| Interaction Type | Participating Molecular Fragments | Significance in Crystal Packing |

|---|---|---|

| C-H···O Hydrogen Bond | (Alkyne) C-H ··· O (Nitro) | A primary, directional interaction that often dictates the primary structural motif. missouristate.edu |

| C-H···O Hydrogen Bond | (Aromatic/Methyl) C-H ··· O (Nitro) | Secondary interactions that supplement the main packing forces and stabilize the lattice. rsc.orgresearchgate.net |

| π-π Stacking | Aromatic Ring ··· Aromatic Ring | Strong organizing force due to the polarized nature of the nitro-aromatic system. rsc.org |

| C-H···π Interaction | (Alkyne/Methyl) C-H ··· Aromatic Ring | Contributes to the overall cohesive energy of the crystal. rsc.orgresearchgate.net |

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. nih.gov Aromatic-functionalized systems are particularly adept at self-assembly, driven by a combination of π-π stacking, hydrogen bonding, and solvophobic effects. nih.govyoutube.com The ethynyl group serves as a rigid, linear linker that can project other functional groups in well-defined directions, facilitating the formation of extended supramolecular architectures.

For derivatives of 4-ethynyl-2-methyl-1-nitrobenzene, the balance of several forces governs their assembly in solution or at interfaces:

Aromatic-Aromatic Interactions : These provide the primary driving force for stacking into one-dimensional or two-dimensional aggregates. nih.gov

Hydrogen Bonding : As discussed, C-H···O interactions provide directionality and specificity to the assembly process.

This interplay of forces can lead to the hierarchical self-assembly of molecules into complex, functional nanostructures like nanofibers, ribbons, or nanosheets. nih.govacs.org By modifying the periphery of the core molecule—for example, by attaching hydrophilic chains—researchers can create amphiphilic molecules that self-assemble into large, robust nanosheets at air-water interfaces or in solution. acs.org

Role of Nitro Group in Directing Supramolecular Interactions and Crystal Packing

The nitro group of 4-ethynyl-2-methyl-1-nitrobenzene plays a critical role in governing how molecules arrange themselves in the solid state, a key aspect of crystal engineering. This is largely due to its electron-withdrawing nature and its ability to form various non-covalent interactions.

Furthermore, the nitro group is a key player in forming hydrogen bonds. rsc.org In the presence of suitable hydrogen bond donors, the oxygen atoms of the nitro group act as hydrogen bond acceptors. This ability to form hydrogen bonds is fundamental to the rational design of cocrystals and other supramolecular assemblies. rsc.org The interplay of these weak interactions, including hydrogen bonds and other electrostatic interactions involving the nitro group, determines the final three-dimensional structure of the crystalline material. rsc.orgbeilstein-journals.org The specific arrangement of molecules can, in turn, influence the material's bulk properties, such as its stability and electronic characteristics.

The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic attack, directing incoming electrophiles to the meta position relative to itself. doubtnut.com While this is a feature of its covalent reactivity, the resulting electron distribution also impacts its non-covalent bonding capabilities in supramolecular assemblies. svedbergopen.comdoubtnut.com The introduction of nitro groups can lead to the formation of specific, predictable packing arrangements, which is a central goal of crystal engineering. rsc.org

Precursors for Heterocyclic Compound Synthesis

The ethynyl group of 4-ethynyl-2-methyl-1-nitrobenzene serves as a versatile handle for the construction of various heterocyclic structures, which are core components of many functional materials and pharmaceutical compounds.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. wikipedia.orgacs.org This reaction allows for the efficient covalent linking of molecules containing azide and alkyne functionalities. nih.govrsc.org The CuAAC reaction is highly valued for its high yields, mild reaction conditions, and the formation of a single, stable 1,4-disubstituted 1,2,3-triazole product. nih.govorganic-chemistry.orgbeilstein-journals.org

The process involves the reaction of a terminal alkyne, such as the ethynyl group in 4-ethynyl-2-methyl-1-nitrobenzene, with an organic azide in the presence of a copper(I) catalyst. nih.gov The catalyst, often generated in situ from a copper(II) salt and a reducing agent, facilitates the formation of a highly stable triazole ring. beilstein-journals.org This reaction is exceptionally versatile and tolerates a wide variety of functional groups on both the alkyne and azide partners. organic-chemistry.orgunizar.es

The resulting triazole ring is not merely a linker; it is a rigid, aromatic heterocycle that can influence the properties of the final molecule. nih.gov The ability to readily form these stable linkages makes the CuAAC reaction with derivatives like 4-ethynyl-2-methyl-1-nitrobenzene a powerful tool for creating complex molecular architectures, functional polymers, and bioconjugates. nih.govrsc.org

Table 1: Examples of CuAAC Reactions

| Alkyne Reactant | Azide Reactant | Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| Phenylacetylene | Benzyl azide | Copper(I) | 1,4-Disubstituted 1,2,3-triazole | unizar.es |

| Terminal Alkyne | Organic Azide | Copper(I) | 1,4-Disubstituted 1,2,3-triazole | nih.gov |

Quinolines are a class of nitrogen-containing heterocyclic compounds found in numerous natural products and are of significant interest due to their wide range of applications, including in pharmaceuticals and materials science. nih.govmdpi.com The ethynyl group of 4-ethynyl-2-methyl-1-nitrobenzene can be utilized in various synthetic strategies to construct the quinoline framework.

One common method involves the reaction of a 2-alkynylaniline derivative with an electrophile, which triggers a cyclization reaction to form the quinoline ring. nih.govnih.gov This process, known as electrophilic cyclization, can be achieved using various reagents under mild conditions to produce quinolines with different substituents. nih.gov For instance, the reaction of N-(2-alkynyl)anilines with reagents like iodine monochloride or bromine can yield 3-halogenated quinolines. nih.gov

Another approach is the iron(III)-catalyzed reaction between a 1,3-diketone and a 2-ethynylaniline, which proceeds through a sequence of condensation, cyclization, and aromatization to afford substituted quinoline scaffolds. rsc.org This method is noted for its environmental friendliness and efficiency. rsc.org Additionally, quinolines can be synthesized through domino reactions involving 2-alkenylanilines and β-dicarbonyl compounds, which is a metal-free process. organic-chemistry.org The versatility of these synthetic routes allows for the creation of a diverse library of quinoline derivatives from alkyne-containing precursors like 4-ethynyl-2-methyl-1-nitrobenzene.

Table 2: Selected Methods for Quinoline Synthesis

| Reactants | Catalyst/Reagent | Product Type | Ref. |

|---|---|---|---|

| N-(2-alkynyl)anilines | ICl, I₂, Br₂ | 3-Halogenated Quinolines | nih.gov |

| 1,3-Diketone and 2-Ethynylaniline | Fe(III) | Substituted Quinolines | rsc.org |

| 2-Aminoaryl Alcohols and Ketones | Co(OAc)₂·4H₂O | Substituted Quinolines | organic-chemistry.org |

Functionalization for Specific Academic Probes and Sensing Research in Material Science Contexts

The unique combination of functional groups in 4-ethynyl-2-methyl-1-nitrobenzene makes it a valuable platform for the development of specialized molecular probes and sensors for applications in material science. The ethynyl group provides a reactive site for attaching the molecule to other structures or surfaces, while the nitro group can modulate the electronic and photophysical properties of the resulting assembly.

The CuAAC reaction is a key tool in this context. By "clicking" a derivative of 4-ethynyl-2-methyl-1-nitrobenzene onto a molecule with a desired property (e.g., fluorescence), a probe can be constructed. For example, a fluorescent molecule containing an azide group can be reacted with the ethynyl group of the nitrobenzene derivative. The resulting triazole-linked product can then be used to study interactions in materials or biological systems. The electron-withdrawing nitro group can influence the fluorescence of the attached dye, potentially leading to a "turn-on" or "turn-off" sensing mechanism upon interaction with a target analyte.

This strategy has been employed in the development of fluorescent probes for detecting metal ions and biomolecules. The principle relies on the change in fluorescence intensity that occurs when the probe binds to its target. The alkyne functionality is also utilized in the synthesis of probes for studying cell proliferation, where an alkyne-containing nucleoside analogue is incorporated into DNA and subsequently detected via a click reaction with a fluorescent azide. medchemexpress.com The versatility of the ethynyl group allows for the creation of a wide array of probes with tailored properties for specific research questions in material science and beyond. medchemexpress.com

Future Research Directions and Unexplored Avenues

Development of Novel Green Synthetic Routes and Sustainable Methodologies

The synthesis of functionalized nitroaromatics often relies on traditional methods that can be resource-intensive and generate significant waste. Future research will undoubtedly focus on developing greener, more sustainable synthetic pathways to 4-Ethynyl-2-methyl-1-nitrobenzene. A primary target for improvement is the Sonogashira cross-coupling reaction, a powerful method for forming the C(sp²)-C(sp) bond of the ethynyl (B1212043) group.

Key research objectives in this area will include:

Heterogeneous Catalysis: Moving away from homogeneous palladium catalysts to recoverable and reusable heterogeneous systems. This approach minimizes metal leaching into the product and simplifies purification.

Sustainable Solvents: Replacing conventional solvents like DMF and NMP with greener alternatives, such as acetonitrile/water azeotropes or other biogenic solvents.

Copper-Free Protocols: Developing efficient copper-free Sonogashira couplings to avoid the environmental and process challenges associated with copper co-catalysts.

Below is a table outlining potential green synthetic strategies for the Sonogashira coupling step to produce 4-Ethynyl-2-methyl-1-nitrobenzene.

| Methodology | Catalyst System | Solvent | Key Advantages | Research Goal |

|---|---|---|---|---|

| Heterogeneous Catalysis | Palladium nanoparticles on magnetic biochar | Water | Easy catalyst recovery, recyclable, green solvent | Achieve >95% yield over 5 cycles |

| Copper-Free Sonogashira | Palladacycle complex | N-Hydroxyethylpyrrolidone (HEP)/water | Avoids toxic copper, uses a biogenic solvent | Optimize for room temperature reaction |

| Flow Chemistry | Immobilized Pd catalyst in a packed-bed reactor | Methanol | Rapid optimization, improved safety and scalability | Screen multiple catalysts and conditions efficiently |

Exploration of Unconventional Reactivity Patterns and Selective Functionalization

The juxtaposition of the electron-withdrawing nitro group and the electron-rich, reactive ethynyl group on the same aromatic ring opens up avenues for exploring unconventional reactivity. Future studies will likely probe how these groups mutually influence the molecule's reactivity and how selective functionalization can be achieved at various positions.

Potential areas of exploration include:

Nitro Group as a Directing Group: Investigating the nitro group's role in directing C-H activation at specific positions on the aromatic ring, providing alternatives to classical electrophilic aromatic substitution.

Transformations of the Nitro Group: Moving beyond simple reduction to an amine, recent advances have shown that nitroarenes can undergo C-N bond cleavage or act as an oxygen source, suggesting novel synthetic transformations.

Ethynyl Group Manipulations: The ethynyl group is a versatile handle for further functionalization through reactions like click chemistry, cyclizations, and polymerizations.

The following table details potential research avenues for the selective functionalization of 4-Ethynyl-2-methyl-1-nitrobenzene.

| Reaction Type | Target Site | Potential Reagents/Catalysts | Expected Outcome |

|---|---|---|---|

| C-H Arylation | Position ortho to the methyl group | Rh(III) catalyst | Selective introduction of an aryl group |

| Photoredox Catalysis | Nitro group | Visible light photocatalyst | Novel transformations beyond simple reduction |

| [3+2] Cycloaddition | Ethynyl group | Azides or nitrones | Synthesis of novel heterocyclic scaffolds |

Advanced Theoretical Modeling for Predictive Material Design and Molecular Property Engineering

Computational chemistry is a powerful tool for predicting the properties of novel molecules and guiding experimental efforts. For 4-Ethynyl-2-methyl-1-nitrobenzene, theoretical modeling can provide crucial insights into its electronic structure, reactivity, and potential applications.

Future computational studies could focus on:

Electronic Properties: Using methods like Density Functional Theory (DFT) to calculate the HOMO-LUMO gap, electron affinity, and ionization potential, which are critical for applications in organic electronics.

Reaction Mechanisms: Modeling the transition states and reaction pathways for the novel synthetic and functionalization reactions proposed, allowing for a more rational design of experiments.

Structure-Property Relationships: Systematically studying how modifications to the molecular structure (e.g., changing substituent positions) affect its properties, thereby enabling the in silico design of molecules with tailored characteristics.

Integration in Hybrid Organic-Inorganic Architectures for Novel Functional Materials

The unique electronic and structural features of 4-Ethynyl-2-methyl-1-nitrobenzene make it an attractive building block for hybrid organic-inorganic materials. The ethynyl group can act as a rigid linker or an anchoring point to inorganic components, while the nitroaromatic core can impart specific electronic or sensing properties.

Promising research directions include:

Metal-Organic Frameworks (MOFs): Using the molecule or its derivatives as ligands to construct MOFs. The nitro groups within the pores could offer specific adsorption sites for gases or act as catalytic centers.

Semiconductor Nanocrystal Functionalization: Employing the molecule as a surface ligand for quantum dots. The nitroaromatic moiety could influence the electronic properties of the nanocrystal through charge transfer interactions, potentially leading to new photophysical behaviors.

High-Throughput Experimentation and Data-Driven Optimization in Chemical Synthesis and Discovery

The optimization of synthetic routes and the discovery of new reactions can be significantly accelerated by high-throughput experimentation (HTE) and machine learning. These data-driven approaches are particularly well-suited for exploring the complex reaction spaces associated with multifunctional molecules like 4-Ethynyl-2-methyl-1-nitrobenzene.

Future work in this area could involve:

Automated Reaction Screening: Utilizing automated platforms to rapidly screen a wide range of catalysts, ligands, bases, and solvents for the synthesis of the target molecule.

Predictive Modeling: Developing machine learning models trained on HTE data to predict reaction outcomes (e.g., yield) for unseen reaction conditions. This can guide chemists toward optimal synthetic protocols with fewer experiments.

Discovery of New Reactivity: Employing HTE to screen for unexpected reactivity patterns when the molecule is subjected to a diverse set of reagents and conditions, potentially uncovering novel transformations.

By systematically pursuing these research avenues, the scientific community can unlock the full potential of 4-Ethynyl-2-methyl-1-nitrobenzene, transforming it from a mere chemical entity into a valuable component in the development of new synthetic methodologies, functional materials, and advanced chemical technologies.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 4-Ethynyl-2-methyl-1-nitrobenzene while minimizing hazardous intermediates?

- Methodological Answer : Utilize predictive databases (e.g., PISTACHIO, REAXYS) to identify feasible precursors and reaction pathways. For example, nitro group introduction via nitration of a methyl-substituted benzene derivative, followed by ethynylation using palladium-catalyzed cross-coupling reactions. Prioritize intermediates with lower toxicity profiles by referencing safety data sheets for analogous compounds (e.g., nitrobenzene derivatives in SPEX CertiPrep’s catalog) . Validate reaction steps using computational tools to predict thermodynamic feasibility and by scaling reactions under controlled conditions (e.g., inert atmosphere, fume hoods) .

Q. What purification techniques are optimal for isolating 4-Ethynyl-2-methyl-1-nitrobenzene from reaction mixtures?

- Methodological Answer : Column chromatography with silica gel (normal phase) is effective for separating nitroaromatic compounds. Solvent selection (e.g., hexane/ethyl acetate gradients) should account for polarity differences between the target compound and byproducts. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and cross-validate with H NMR spectroscopy to detect residual solvents or unreacted precursors . For thermally stable compounds, fractional distillation may supplement purification, guided by boiling point data from reagent catalogs (e.g., Kanto’s methylbenzylamine entries) .

Q. How should researchers assess the stability of 4-Ethynyl-2-methyl-1-nitrobenzene under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to light, heat (40–60°C), and humidity (75% RH) over 4–8 weeks. Monitor degradation via LC-MS and FTIR to identify breakdown products (e.g., nitro reduction to amines or ethynyl group oxidation). Store samples in amber vials under nitrogen at –20°C, referencing safety protocols for nitroaromatics (e.g., TCI America’s guidelines for handling nitrobenzene analogs) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitro group reduction in 4-Ethynyl-2-methyl-1-nitrobenzene?

- Methodological Answer : Use DFT calculations to model electron density distribution, predicting preferential reduction at the nitro group due to resonance stabilization. Validate experimentally by comparing catalytic hydrogenation (e.g., Pd/C, H) vs. chemical reduction (e.g., Fe/HCl) outcomes. Analyze products via GC-MS and C NMR to confirm selective nitro-to-amine conversion versus ethynyl group interference .

Q. How can researchers resolve contradictions in reported spectroscopic data for 4-Ethynyl-2-methyl-1-nitrobenzene derivatives?

- Methodological Answer : Perform multi-laboratory reproducibility studies using standardized protocols (e.g., identical solvent systems, NMR calibration). Cross-reference data with high-resolution mass spectrometry (HRMS) and X-ray crystallography to resolve ambiguities in structural assignments. For conflicting UV-Vis spectra, evaluate solvent effects (e.g., polarity shifts in methanol vs. acetonitrile) and adjust experimental conditions accordingly .

Q. What methodologies are suitable for evaluating the environmental toxicity of 4-Ethynyl-2-methyl-1-nitrobenzene?

- Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, Daphnia magna acute toxicity) and in silico predictions using QSAR models. Compare results with analogous compounds (e.g., ethylnitrobenzene toxicity profiles from ATSDR reports) . For field studies, employ LC-MS/MS to detect compound persistence in water and soil, correlating degradation rates with ecotoxicity endpoints .

Q. How can mixed-methods approaches address discrepancies between computational predictions and experimental yields in synthesizing 4-Ethynyl-2-methyl-1-nitrobenzene?

- Methodological Answer : Integrate qualitative feedback from synthetic chemists (e.g., interviews on practical bottlenecks) with quantitative yield data. Use triangulation to identify systematic errors (e.g., solvent purity, catalyst deactivation). Refine computational models by incorporating empirical variables (e.g., reaction scale, stirring efficiency) and validate via iterative Design of Experiments (DoE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。